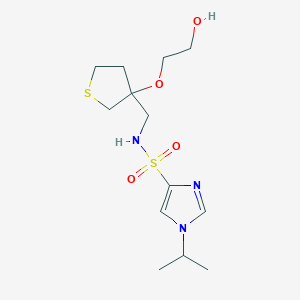

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a tetrahydrothiophene ring substituted with a 2-hydroxyethoxy group and an imidazole-4-sulfonamide moiety. The compound’s imidazole-sulfonamide core is reminiscent of bioactive molecules in medicinal and agrochemical research, suggesting possible applications in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S2/c1-11(2)16-7-12(14-10-16)22(18,19)15-8-13(20-5-4-17)3-6-21-9-13/h7,10-11,15,17H,3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCQQYVWTWCICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions. The hydroxyethoxy group is then introduced via nucleophilic substitution reactions.

The imidazole ring is synthesized separately, often through the condensation of glyoxal with ammonia and formaldehyde. The final step involves the sulfonation of the imidazole ring, followed by the coupling of the tetrahydrothiophene and imidazole intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Hydroxide ions, alkoxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide has been investigated for its potential therapeutic effects:

- Enzyme Inhibition : This compound acts as an inhibitor for various enzymes, which can be beneficial in treating diseases like cancer and metabolic disorders. It binds to the active sites of enzymes, modulating their activity and potentially leading to therapeutic outcomes.

- Receptor Modulation : The compound may interact with specific cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. This interaction is critical in developing drugs targeting receptor-mediated diseases .

Biochemical Studies

The compound is used in studies involving:

- Protein-Ligand Interactions : It serves as a model compound for understanding how small molecules interact with proteins, which is essential for drug design.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, contributing to cellular protection against oxidative stress .

Case Study 1: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. In vitro assays showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Receptor Interaction

A study focused on the compound's interaction with G-protein coupled receptors (GPCRs). Using radiolabeled binding assays, researchers found that the compound exhibited high affinity for certain GPCR subtypes, leading to modulation of downstream signaling pathways associated with cancer cell proliferation. This suggests its potential role as a targeted therapy in oncology .

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting the function of metalloproteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole and Sulfonamide Moieties

Compound 1 : 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole ()

- Structure : Combines benzimidazo-triazole and thiophene groups.

- Key Data : HRMS (ESI) [M+H]+: 243.0695 (calculated), 243.0670 (observed) .

- Synthesis : Uses amidine precursors with KOtBu and NCS in THF under inert conditions.

- Comparison : Unlike the target compound, this analog lacks a sulfonamide group but shares a heterocyclic imidazole core. The thiophene ring may confer distinct electronic properties compared to the target’s tetrahydrothiophene.

Compound 2 : 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) ()

- Structure : Dihydroimidazol-2-amine derivatives with methoxyphenyl substituents.

- Synthesis : Prepared via coupling reactions using potassium phosphate and DIEA in acetonitrile .

- Comparison : These compounds emphasize amine functionality rather than sulfonamide groups. The methoxy substituents suggest lower hydrophilicity compared to the target’s 2-hydroxyethoxy group.

Sulfonylurea Herbicides ()

Compound 3 : Metsulfuron methyl ester

- Structure : Methyl benzoate linked to a sulfonamide-triazine core.

- Use : Herbicide targeting acetolactate synthase (ALS) in plants .

- Comparison : The sulfonamide-triazine architecture differs from the target’s imidazole-sulfonamide system. The ester group in metsulfuron enhances lipophilicity, whereas the target’s hydroxyethoxy group may improve aqueous solubility.

Thiophene-Containing Amines ()

Compound 4: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Thiophene-linked aminopropanol.

- Key Feature : Combines thiophene with a hydroxylated alkylamine chain.

- Comparison: The thiophene ring is shared with the target’s tetrahydrothiophene, but the lack of a sulfonamide or imidazole limits direct functional overlap.

Comparative Analysis Table

Research Findings and Key Differences

Synthetic Pathways: The target compound’s synthesis likely involves sulfonylation of an imidazole precursor, contrasting with the amidine cyclization in or the urea coupling in . Sulfonylurea herbicides () rely on triazine-amino coupling, a divergent approach from the target’s imidazole-focused architecture .

Structural and Functional Variations: The 2-hydroxyethoxy group in the target may enhance water solubility compared to methoxy or ester groups in analogs .

Potential Applications: Imidazole-sulfonamide derivatives are common in kinase or carbonic anhydrase inhibition. The target’s structure suggests similar biomedical applications, whereas sulfonylureas in are strictly agrochemical .

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2320888-72-8 |

| Molecular Formula | C₁₃H₂₃N₃O₄S₂ |

| Molecular Weight | 349.5 g/mol |

The structure includes an imidazole ring, a sulfonamide group, and a tetrahydrothiophene moiety, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with imidazole and sulfonamide functionalities exhibit various biological activities, including:

- Antitumor Activity : Compounds similar to this one have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and interference with cell cycle progression .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, often utilized in the development of antibiotics .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Interaction with Biological Targets : The imidazole moiety can interact with various biological targets, potentially modulating signaling pathways associated with cell survival and growth .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antitumor Studies : A study evaluated derivatives of imidazolines for their anticancer properties, revealing that certain structural modifications led to enhanced activity against various cancer cell lines . The presence of the sulfonamide group was crucial for the observed antitumor effects.

- Antimicrobial Efficacy : Research on similar sulfonamide-containing compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR studies have been conducted to predict the biological activity based on molecular structure. These studies indicated that specific structural features are correlated with enhanced biological efficacy, guiding future compound design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide, and how can purity be ensured?

- Methodology :

- Multi-step synthesis : Begin with functionalized tetrahydrothiophene and imidazole precursors. For example, use acetonitrile as a solvent under reflux (1–3 min) to form intermediates, followed by cyclization in DMF with iodine and triethylamine to assemble the core structure .

- Purity control : Employ column chromatography for intermediate purification and validate final compound purity via HPLC (≥95% purity threshold). Confirm structural integrity using and NMR spectroscopy .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

- Methodology :

- Spectroscopic analysis : Use NMR to identify proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm, hydroxyethoxy groups at δ 3.5–4.0 ppm) and NMR to confirm carbonyl (δ 165–175 ppm) and sulfonamide (δ 110–120 ppm) groups .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) with <2 ppm error .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- In vitro screening : Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria) and antifungal assays (e.g., Candida albicans). Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess safety thresholds .

- Targeted assays : Prioritize enzymes like carbonic anhydrase or kinases, given the sulfonamide and imidazole moieties’ known interactions .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxyethoxy vs. alkyl chains) impact the compound’s bioactivity and solubility?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified ether or alkyl groups. Compare logP values (via shake-flask method) to correlate hydrophobicity with membrane permeability .

- Crystallography : Solve X-ray structures to identify hydrogen-bonding patterns (e.g., hydroxyethoxy interactions with active-site residues) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in sulfonamide groups) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

- Methodology :

- Catalyst screening : Test palladium or copper catalysts for Suzuki couplings or cycloadditions. Monitor enantiomeric excess via chiral HPLC .

- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions (e.g., epimerization) .

Q. What mechanisms underlie its potential off-target effects in cellular assays?

- Methodology :

- Proteomics profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders (e.g., ATP-binding cassette transporters) .

- Kinase panel screening : Evaluate selectivity across 100+ kinases to pinpoint cross-reactivity (e.g., tyrosine kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.